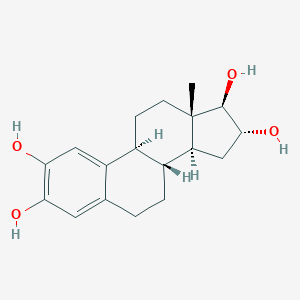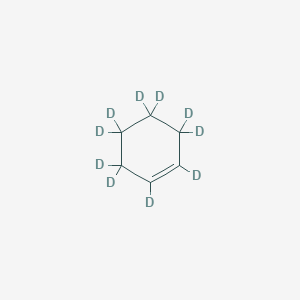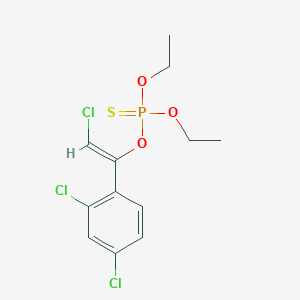
Antimony oxide sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony oxide sulfide, also known as antimony trisulfide, is a chemical compound with the formula Sb2S3. It is a dark grey or black solid with a metallic lustre and is insoluble in water. Antimony oxide sulfide is widely used in the electronics industry, as a flame retardant, and as a pigment in paints and plastics. Its unique properties make it an important material for scientific research.
Wirkmechanismus
The mechanism of action of Antimony oxide sulfide oxide sulfide is not fully understood. However, it is believed that its unique electronic and optical properties play a role in its activity. Antimony oxide sulfide has been shown to have photocatalytic activity, which is believed to be due to its ability to absorb light and generate electron-hole pairs.
Biochemische Und Physiologische Effekte
Antimony oxide sulfide has been shown to have low toxicity in humans and animals. However, its long-term effects on human health are not fully understood. Studies have shown that exposure to Antimony oxide sulfide oxide sulfide can cause respiratory irritation and skin irritation in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
Antimony oxide sulfide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be easily handled. However, it has limitations in terms of its solubility and reactivity with other chemicals. These limitations must be taken into account when designing experiments.
Zukünftige Richtungen
There are several future directions for research on Antimony oxide sulfide oxide sulfide. One area of interest is its potential use as a material for energy storage devices. Another area of research is its use as a photocatalyst for water splitting. Additionally, further studies are needed to fully understand the mechanism of action of Antimony oxide sulfide oxide sulfide and its potential applications in various fields.
In conclusion, Antimony oxide sulfide oxide sulfide is a unique and important material for scientific research. Its properties and potential applications make it an exciting area of study. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.
Synthesemethoden
Antimony oxide sulfide can be synthesized by the reaction of Antimony oxide sulfide trichloride with hydrogen sulfide gas. The reaction takes place at high temperatures and produces a black powder. The purity and morphology of the Antimony oxide sulfide oxide sulfide can be controlled by adjusting the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Antimony oxide sulfide has been extensively studied for its potential applications in various fields. It has been used as a catalyst in organic synthesis, as a photocatalyst for water splitting, and as a material for energy storage devices. Antimony oxide sulfide has also been studied for its optical and electronic properties, making it a promising material for optoelectronic devices.
Eigenschaften
CAS-Nummer |
1333-30-8 |
|---|---|
Produktname |
Antimony oxide sulfide |
Molekularformel |
O3S3Sb4 |
Molekulargewicht |
631.2 g/mol |
IUPAC-Name |
antimony(3+);oxygen(2-);trisulfide |
InChI |
InChI=1S/3O.3S.4Sb/q6*-2;4*+3 |
InChI-Schlüssel |
VTLGDJNPTTZFFV-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |
Andere CAS-Nummern |
1333-30-8 |
Synonyme |
Antimony oxide sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



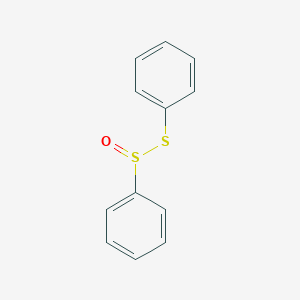
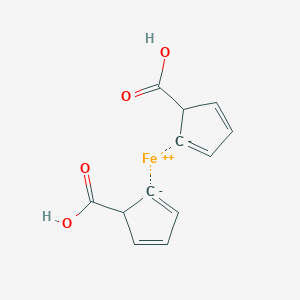
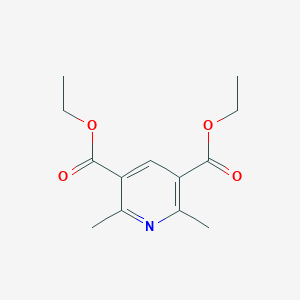
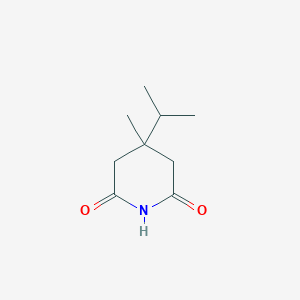
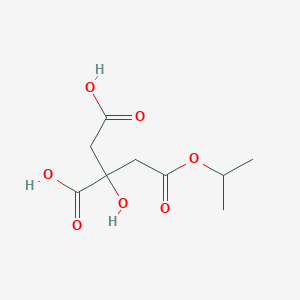
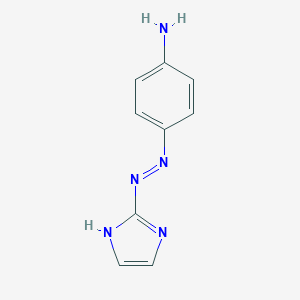
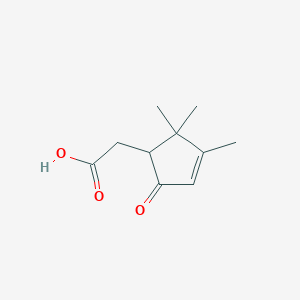
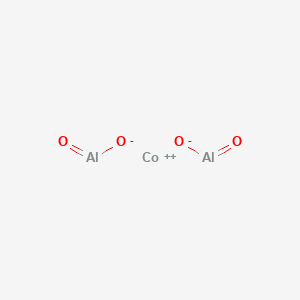
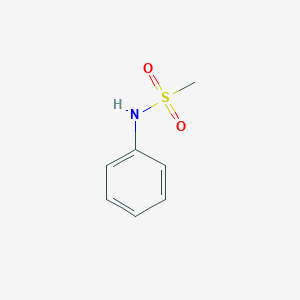
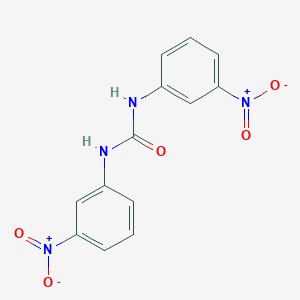
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
